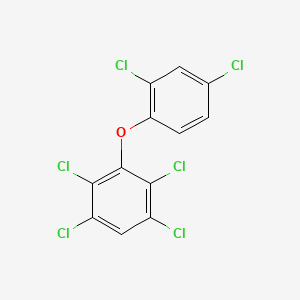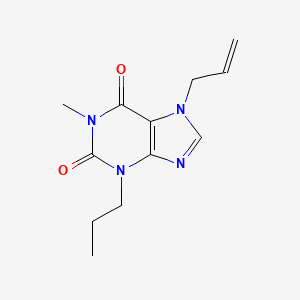
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene typically involves the chlorination of benzene derivatives. The process can be carried out through electrophilic halogenation, where chlorine atoms are introduced into the benzene ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, utilizing chlorobenzenes as starting materials. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene has several scientific research applications:
Chemistry: Used as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A related compound with similar chlorination patterns.
1,2,4,5-Tetrachloro-3-nitrobenzene: Another related compound used in similar applications.
Uniqueness
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene is unique due to its specific combination of chlorine atoms and the phenoxy group.
Propiedades
| 116995-18-7 | |
Fórmula molecular |
C12H4Cl6O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1,2,4,5-tetrachloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-9(6(14)3-5)19-12-10(17)7(15)4-8(16)11(12)18/h1-4H |
Clave InChI |
DIBYIHMYEPMGKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)

![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)

![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)



